Octanol-Water Partition Coefficient (LogP): Measured Hydrophobicity Advantage Over the C5 Homolog 1,2-Epoxy-2-methylbutane
Oxirane, (1-methylpropyl)- exhibits a computed LogP of 1.43130, compared with 1.18530 for the closest lower homolog 1,2-epoxy-2-methylbutane (CAS 30095-63-7) . This represents a ΔLogP of +0.246, corresponding to an approximately 1.76-fold increase in the octanol-water partition coefficient (log P difference of 0.246 ≈ factor of 10^0.246). The increased lipophilicity is directly attributable to the additional methylene group in the sec-butyl side chain and has practical consequences for extraction efficiency, phase-transfer catalysis, and partitioning in aqueous-organic biphasic reaction systems.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.43130 (Crippen calculated) |
| Comparator Or Baseline | 1,2-Epoxy-2-methylbutane (CAS 30095-63-7): LogP = 1.18530 (Crippen calculated) |
| Quantified Difference | ΔLogP = +0.246 (~1.76× higher partition coefficient toward octanol) |
| Conditions | Crippen fragmentation method; computed physicochemical property |
Why This Matters
A ~1.76× increase in octanol partitioning directly impacts extraction yields and phase-transfer efficiency, making the compound the preferred choice when reaction design requires higher organic-phase retention of the epoxide substrate.
